![molecular formula C18H21N5O B249537 1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetraazol-5-amine](/img/structure/B249537.png)
1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetraazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetraazol-5-amine is an organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science. This particular compound features a tetrazole ring substituted with an ethyl group and a benzyl group that is further substituted with a 4-methylbenzyl ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetraazol-5-amine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an azide with a nitrile under acidic conditions.
Substitution Reactions: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Ether Formation: The 4-methylbenzyl ether can be formed by reacting 4-methylbenzyl alcohol with a suitable benzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetraazol-5-amine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetraazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It can be utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Agriculture: The compound can be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetraazol-5-amine depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may act as an agonist or antagonist by binding to specific receptors on cell surfaces, modulating cellular responses.
Cellular Signaling: The compound can interfere with signaling pathways by affecting the activity of key signaling molecules.
Comparison with Similar Compounds
1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetraazol-5-amine can be compared with other tetrazole derivatives:
1-ethyl-1H-tetrazol-5-amine: Lacks the benzyl and 4-methylbenzyl ether groups, making it less complex and potentially less versatile.
1-benzyl-1H-tetrazol-5-amine: Contains a benzyl group but lacks the ethyl and 4-methylbenzyl ether groups, which may affect its reactivity and applications.
1-ethyl-N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine: Similar structure but with a chlorine substituent instead of a methyl group, which can alter its chemical properties and biological activity.
List of Similar Compounds
- 1-ethyl-1H-tetrazol-5-amine
- 1-benzyl-1H-tetrazol-5-amine
- 1-ethyl-N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine
Properties
Molecular Formula |
C18H21N5O |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-ethyl-N-[[2-[(4-methylphenyl)methoxy]phenyl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C18H21N5O/c1-3-23-18(20-21-22-23)19-12-16-6-4-5-7-17(16)24-13-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,19,20,22) |
InChI Key |
VYMHEDZKNVUOBG-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=N1)NCC2=CC=CC=C2OCC3=CC=C(C=C3)C |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=CC=CC=C2OCC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE](/img/structure/B249454.png)
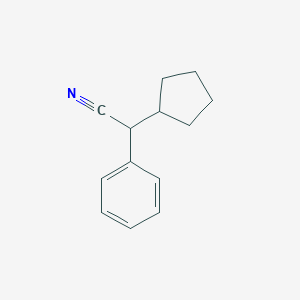
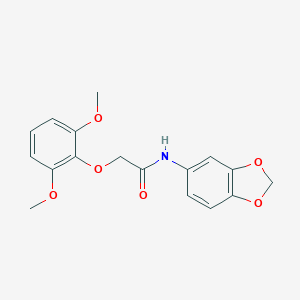
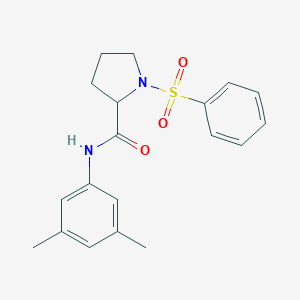

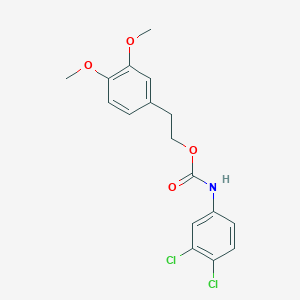
![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B249470.png)
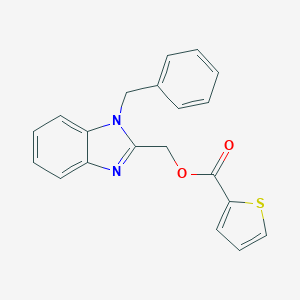
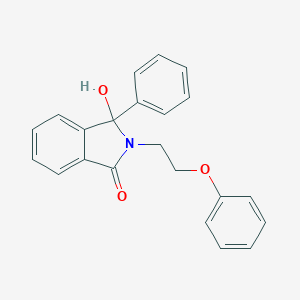
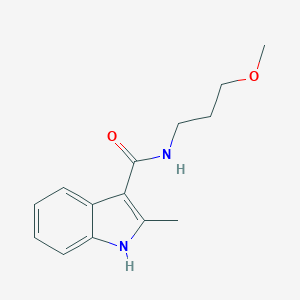
![N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B249476.png)


